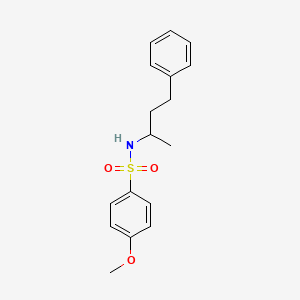
4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide
Vue d'ensemble
Description
4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide, also known as MPB, is a synthetic compound that has been widely studied for its potential pharmacological applications. This compound is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide has been studied extensively for its potential pharmacological applications. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has been suggested that this compound acts by inhibiting the activity of enzymes that are involved in cancer cell proliferation.
In addition to cancer treatment, this compound has also been studied for its potential applications in the treatment of neurological disorders. It has been shown to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes that are involved in various cellular processes. One of the main enzymes that this compound has been shown to inhibit is carbonic anhydrase, which is involved in the regulation of pH in cells. This compound has also been shown to inhibit the activity of other enzymes, including topoisomerase and histone deacetylase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide in lab experiments is its well-established synthesis method. This compound can be synthesized in large quantities and can be easily purified through recrystallization. Another advantage of using this compound is its potential pharmacological applications. This compound has been shown to have various biochemical and physiological effects, making it a promising compound for further research.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, and its toxicity needs to be carefully evaluated before it can be used in clinical settings. Another limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and how it can be used in clinical settings.
Orientations Futures
There are several future directions for research on 4-methoxy-N-(1-methyl-3-phenylpropyl)benzenesulfonamide. One direction is to further investigate its potential applications in cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, and further research is needed to evaluate its effectiveness in vivo. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and further research is needed to evaluate its effectiveness in animal models of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and how it can be used in clinical settings.
Propriétés
IUPAC Name |
4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14(8-9-15-6-4-3-5-7-15)18-22(19,20)17-12-10-16(21-2)11-13-17/h3-7,10-14,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXLZZHKKCQKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




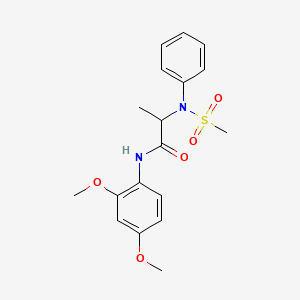
![methyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3980554.png)
![N-ethyl-N-methyl-5-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3980574.png)
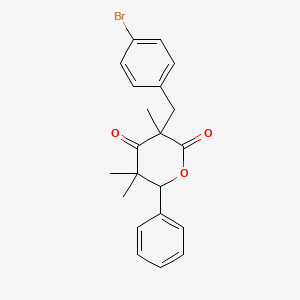
![4-({ethyl[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-2,6-dimethylphenyl acetate](/img/structure/B3980581.png)
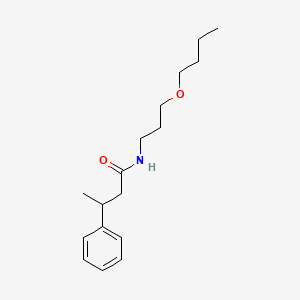


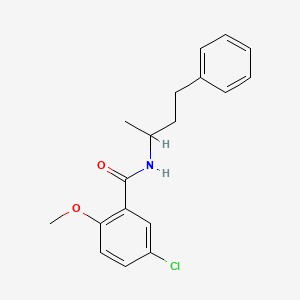


![2-methyl-4-[4-nitro-3-(1-piperidinyl)phenyl]-1-(phenylsulfonyl)piperazine](/img/structure/B3980637.png)
![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]azepane](/img/structure/B3980642.png)